1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
Description
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride (CAS: see Note) is a tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 4, 6, and 7 of the isoquinoline ring system, with a hydrochloride salt enhancing its solubility. The compound is pharmacologically significant, notably identified as higenamine hydrochloride (6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride), a β2-adrenergic receptor agonist used in traditional medicine for conditions like heart failure. Its structure includes a 4-hydroxybenzyl substituent on the nitrogen atom, contributing to its polar nature and biological activity.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,6,7-triol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12;/h1-2,9-13H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZYQMJVSTXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2CN1)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961726 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41462-32-2 | |
| Record name | 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041462322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride typically involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. For instance, the reaction of epinephrine with formaldehyde under acidic conditions can yield the desired tetrahydroisoquinoline .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation and selective oxidation steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- Research indicates that isoquinoline derivatives exhibit neuroprotective effects. Specifically, 1,2,3,4-tetrahydro-4,6,7-isoquinolinetriol hydrochloride has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta peptides and tau proteins .
- The compound has also shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating mood disorders and schizophrenia .
- Anti-inflammatory Properties :
- Analytical Chemistry :
Research Applications
- Chemical Synthesis :
- Biological Studies :
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride involves its interaction with enzymes involved in neurotransmitter synthesis. It inhibits tyrosine hydroxylase, leading to decreased dopamine synthesis. This inhibition can be reversed by monoamine oxidase inhibitors or dopamine reuptake blockers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Structural and Functional Comparisons
Substituent Effects on Polarity and Solubility: The target compound’s hydroxyl groups (triol system) and hydroxybenzyl substituent make it highly polar, favoring aqueous solubility. Methoxy analogs (e.g., 2328-12-3) are more lipophilic due to ether groups, impacting membrane permeability. The dichloro-carboxylic acid derivative (1289646-93-0) exhibits acidic properties and enhanced reactivity, diverging from the target’s basic isoquinoline core.
Pharmacological Implications :
- Higenamine hydrochloride’s β2-adrenergic activity is attributed to its hydroxyl-rich structure, which facilitates receptor binding. Methoxy or methyl substituents (e.g., 57196-61-9) may reduce receptor affinity but improve metabolic stability.
- Chlorinated analogs (e.g., 1289646-93-0) are typically associated with antimicrobial or cytotoxic profiles, unlike the adrenergic focus of the target compound.
Synthetic and Analytical Considerations :
Biological Activity
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride (THIQ) is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of THIQ, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- IUPAC Name : 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol; hydrochloride
- CAS Number : 41462-32-2
- Molecular Formula : C9H12ClNO3
- Molecular Weight : 217.65 g/mol
THIQ primarily interacts with enzymes involved in neurotransmitter synthesis. It has been shown to inhibit tyrosine hydroxylase , an enzyme critical for dopamine synthesis. This inhibition leads to decreased levels of dopamine in various brain regions, including the substantia nigra and striatum . The effects of THIQ can be reversed by monoamine oxidase inhibitors or dopamine reuptake blockers, indicating its potential role in modulating dopaminergic pathways.
Neuropharmacological Effects
THIQ exhibits significant neuropharmacological effects. Studies have demonstrated that it can deplete dopamine concentrations in the rat brain upon intracerebroventricular infusion. This effect is comparable to that of MPTP (a neurotoxin associated with Parkinson's disease), suggesting that THIQ may serve as a model for studying dopaminergic neurotoxicity .
Antimicrobial Properties
Research indicates that THIQ and its analogs possess antimicrobial properties. Isoquinoline derivatives have been shown to exhibit activity against various pathogens, making them promising candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Structural-Activity Relationship (SAR)
The biological activities of THIQ are closely linked to its chemical structure. Variations in the isoquinoline scaffold can lead to significant differences in potency and selectivity against various biological targets. Understanding these relationships is crucial for the design of more effective analogs with enhanced therapeutic profiles .
Q & A
Q. What are the recommended analytical techniques for structural characterization of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride, and how are spectral contradictions resolved?
- Methodological Answer : Structural elucidation requires a combination of NMR (1H/13C, COSY, HSQC) to confirm connectivity and stereochemistry, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For resolving spectral contradictions (e.g., unexpected coupling patterns in NMR), compare data with structurally analogous compounds like 6,7-dimethoxy-tetrahydroisoquinoline derivatives . Purity assessment should use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm .
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodological Answer : Chiral resolution techniques such as chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) or capillary electrophoresis with cyclodextrin additives are recommended. Synthetic routes should employ enantioselective catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes) to minimize racemization. Confirm enantiopurity via optical rotation ([α]D) and compare to literature values for similar tetrahydroisoquinolines .
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Key parameters include:
- Reaction temperature : Maintain below 40°C to prevent degradation of the triol moiety.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection, removed selectively with TBAF.
- Acid stability : Avoid prolonged exposure to HCl (>2 M) to prevent ring-opening side reactions .
Monitor intermediates via TLC (silica gel, ethyl acetate:methanol 4:1) and isolate via flash chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity (e.g., receptor affinity vs. functional assays)?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH). Standardize protocols:
- Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-ligand displacement) in HEK293 cells expressing target receptors.
- Functional assays : Measure cAMP accumulation or calcium flux with positive/negative controls (e.g., forskolin for adenylate cyclase).
Cross-validate with knockout models or allosteric modulators to confirm target specificity. Data normalization to internal standards (e.g., β-actin in Western blots) reduces variability .
Q. What experimental designs are optimal for assessing metabolic stability in preclinical models?
- Methodological Answer : Use hepatic microsomal assays (human/rat) with NADPH cofactors to measure half-life (t1/2). For in vivo studies:
- Administer via IV/PO routes in Sprague-Dawley rats (n=6/group).
- Collect plasma at 0, 1, 2, 4, 8, 24h and analyze via LC-MS/MS (MRM transitions optimized for parent compound and metabolites).
Identify Phase I/II metabolites using high-resolution mass spectrometry (Q-TOF) and compare fragmentation patterns to databases .
Q. How can crystallographic data be leveraged to explain unexpected biochemical interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., kinases or GPCRs). Validate with site-directed mutagenesis of residues identified in docking poses (e.g., Lys123 in binding pocket). For ambiguous electron density in crystallography, refine models with PHENIX and validate via omit maps . Compare to structurally related inhibitors, such as 6,7-dimethoxy-tetrahydroisoquinoline derivatives, to rationalize affinity differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
